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Bromoxynil octanoate

Cat. No.: B157857
CAS No.: 1689-99-2
M. Wt: 403.11 g/mol
InChI Key: DQKWXTIYGWPGOO-UHFFFAOYSA-N
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Description

Historical Context and Agricultural Significance of Bromoxynil (B128292) Octanoate (B1194180)

Bromoxynil, the parent compound, was first registered in the United States in 1965 for use on wheat and barley epa.gov. The introduction of ester forms like bromoxynil octanoate and bromoxynil heptanoate (B1214049) aimed to improve the solubility of the active ingredient in organic solvents, enhancing the stability and anti-freezing capabilities of formulations like emulsifiable concentrates (EC) hb-p.com. This compound has become widely used globally due to its physical and chemical properties hb-p.com. Its agricultural significance lies in its effectiveness against a broad range of broadleaf weeds, including common agricultural pests such as annual sowthistle, mustard, cocklebur, ragweed, and lambsquarter, across various crops including cereals (wheat, barley, oats, rye), maize, sorghum, cotton, and flax hb-p.comrayfull.commade-in-china.com. The use of bromoxynil, often applied as this compound, became particularly widespread following the banning of other herbicides like atrazine (B1667683) in many regions fao.org.

Evolution of this compound Research: From Synthesis to Environmental Impact Studies

Research into this compound has evolved from its initial synthesis and formulation development to comprehensive studies on its environmental fate and impact. The synthesis of bromoxynil involves the bromination of 4-hydroxybenzonitrile (B152051) wikipedia.org. The octanoate ester is formed by esterifying bromoxynil phenol (B47542) hb-p.com.

Environmental impact studies have focused on the compound's behavior in soil and water. This compound is known to undergo several environmental transformation processes, including hydrolysis, photolytic degradation, and microbially-mediated degradation epa.govnih.gov. Hydrolysis rapidly converts this compound to bromoxynil phenol, which is the herbicidally active form epa.govnih.govcanada.ca. This conversion is influenced by pH, with faster degradation occurring at alkaline pH canada.cacanada.ca.

Studies have shown that this compound can degrade relatively quickly in soil and water. For instance, in a sandy loam soil, 14C-labeled this compound was reported to have a half-life of 2 days under aerobic conditions, with CO2 being a major degradation product rayfull.comnih.gov. In soil photolysis experiments, a half-life of 2.6 days was observed under irradiation rayfull.comnih.gov. In aqueous solutions, photolysis half-lives of 2-4.6 days have been reported canada.cacanada.ca. Microbial degradation in soil can have half-lives ranging from 12 hours to 3.7 days canada.cacanada.ca.

Despite its mobility in certain soil types like sand, sandy loam, and loam, the rapid degradation of this compound to bromoxynil, which itself has a relatively low potential for groundwater contamination, suggests a low potential for this compound to contaminate groundwater epa.govcanada.cacanada.ca. Environmental fate studies indicate that bromoxynil (both the phenol and octanoate forms) should not persist in surface waters epa.govmdpi.com.

Research has also investigated the degradation pathways. For example, a study on the degradation of this compound by the bacterium Acinetobacter sp. strain XB2 isolated from contaminated soil proposed a pathway involving the scission of the ester bond to form bromoxynil, followed by hydrolysis of the nitrile group to form 3,5-dibromo-4-hydroxybenzoic acid, and finally debromination to form 3-bromo-4-hydroxybenzoic acid nih.gov.

Table 1: Environmental Half-Lives of this compound

Environmental CompartmentProcessHalf-Life RangeSource(s)
SoilAerobic Degradation2 days rayfull.comnih.gov
SoilPhotolysis2.6 days rayfull.comnih.gov
WaterPhotolysis2-4.6 days canada.cacanada.ca
WaterHydrolysis (pH 7)11 days nih.gov
WaterHydrolysis (pH 9)1.7 days nih.gov
Soil/WaterMicrobial Degradation12 hours - 3.7 days canada.cacanada.ca
SoilField Dissipation0.5 - 28 days rayfull.com

Current State of this compound Research and Future Directions

Current research on this compound continues to explore its efficacy, environmental behavior, and strategies for sustainable use. The compound remains a widely used herbicide, particularly in the control of broadleaf weeds in major crops like cereals, soybeans, corn, and cotton wiseguyreports.com. The market for this compound is expected to see steady growth, driven by the increasing demand for effective weed control and the need to manage herbicide resistance wiseguyreports.com.

One significant area of ongoing research is the development of herbicide formulations with improved properties, such as enhanced selectivity and reduced drift wiseguyreports.com. The use of this compound in pre- or post-emergence applications within conservation tillage systems is also being studied wiseguyreports.com.

Research is also addressing the challenge of herbicide resistance. While bromoxynil inhibits photosystem II, weeds can evolve resistance through various mechanisms, including enhanced metabolism mdpi.com. Studies have identified populations of weeds like Digitaria sanguinalis that have evolved resistance to photosystem II inhibitors, including this compound, partly attributed to enhanced metabolism involving cytochrome P450 enzymes mdpi.com. This highlights the importance of integrated weed management practices and the development of new herbicide mixtures or rotations to combat resistance mdpi.comresearchgate.net. For example, new herbicide mixtures containing this compound along with other active ingredients are being developed to provide broader spectrum control and manage resistance agropages.com.

Future directions in agrochemical research involving this compound are likely to focus on developing more environmentally friendly alternatives, exploring bio-based formulations, and leveraging precision agriculture technologies for targeted application wiseguyreports.comagropages.com. Research into the detoxification mechanisms in crops like wheat is also ongoing, aiming to improve crop tolerance and reduce potential stress from herbicide application mdpi.com. The development of herbicide-resistant crops through genetic modification, such as the introduction of the bxn gene for bromoxynil resistance in potato, represents another avenue explored to broaden the utility of bromoxynil cambridge.org.

Table 2: Selected Research Findings Related to this compound

Research AreaKey Finding(s)Source(s)
Mechanism of ActionInhibits photosynthesis at photosystem II, disrupting energy production in plants. ontosight.aihb-p.comrayfull.com
Environmental DegradationRapid hydrolysis to bromoxynil phenol in soil and water; degraded by photolysis and microbial activity. epa.govnih.govcanada.cacanada.ca
Microbial DegradationAcinetobacter sp. strain XB2 can degrade this compound to 3,5-dibromo-4-hydroxybenzoic acid and 3-bromo-4-hydroxybenzoic acid. nih.gov
Herbicide ResistanceWeeds like Digitaria sanguinalis have shown evolved resistance, partly due to enhanced metabolism involving cytochrome P450 enzymes. mdpi.com
Crop ToleranceWheat plants exhibit detoxification mechanisms involving antioxidant enzymes and glutathione (B108866) S-transferase to mitigate bromoxynil effects. mdpi.com
FormulationMixing with bromoxynil heptanoate can lower the melting point, improving handling and formulation. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17Br2NO2 B157857 Bromoxynil octanoate CAS No. 1689-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dibromo-4-cyanophenyl) octanoate
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InChI

InChI=1S/C15H17Br2NO2/c1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h8-9H,2-7H2,1H3
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InChI Key

DQKWXTIYGWPGOO-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br
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Molecular Formula

C15H17Br2NO2
Record name BROMOXYNIL OCTANOATE, [SOLID]
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DSSTOX Substance ID

DTXSID7023932
Record name Bromoxynil octanoate
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Molecular Weight

403.11 g/mol
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Physical Description

Bromoxynil octanoate, [solid] appears as a solid. Used as a selective contact herbicide., Solid; [Merck Index] Nearly white crystalline solid; [MSDSonline]
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Flash Point

102 °F, 39 °C (TCC)
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Solubility

In water, 0.08 mg/L at 25 °C, In chloroform 800, xylene, dimethylformamide 700, ethyl acetate 620, cyclohexanone 550, carbon tetrachloride 500, n-propanol 120, acetone, ethanol 100 (all in g/L 20-25 °C)
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Vapor Pressure

0.0000048 [mmHg], 0.64 mPa (4.8X10-6 mm Hg) at 25 °C
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Color/Form

Cream, waxy solid, Clear, amber waxy solid

CAS No.

1689-99-2
Record name BROMOXYNIL OCTANOATE, [SOLID]
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Record name Bromoxynil octanoate
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Record name Bromoxynil octanoate [ISO]
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Record name Octanoic acid, 2,6-dibromo-4-cyanophenyl ester
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Melting Point

45-46 °C
Record name BROMOXYNIL OCTANOATE
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Mechanism of Action and Biochemical Pathways of Bromoxynil Octanoate

Photosynthetic Electron Transport Inhibition at Photosystem II in Target Organisms

Bromoxynil (B128292) octanoate's herbicidal activity is primarily initiated through the inhibition of photosynthesis. herts.ac.ukwa.gov After its application and conversion to its active form, bromoxynil, the compound acts as a potent inhibitor of photosynthetic electron flow at Photosystem II (PSII). herts.ac.uktoku-e.comnih.govherts.ac.uk PSII is a critical protein complex embedded in the thylakoid membranes of chloroplasts, responsible for the initial step of photosynthesis: the splitting of water to produce oxygen and generate electrons. nih.gov

The mechanism of inhibition involves bromoxynil binding to the D1 protein within the PSII complex. unl.edu This binding action physically blocks the binding site for plastoquinone (B1678516) (PQ), a mobile electron carrier. nih.govunl.edu By preventing plastoquinone from binding and accepting electrons from PSII, the entire photosynthetic electron transport chain is interrupted. unl.edu This blockage halts the production of ATP and NADPH, the energy and reducing power necessary for carbon dioxide fixation and the synthesis of essential plant nutrients. unl.edu The interruption of electron flow also leads to oxidative stress and the generation of radical oxygen species, which cause rapid cellular damage, leading to chlorosis (yellowing) and necrosis (tissue death) in susceptible plants within a few days. nih.govwikipedia.org

Uncoupling of Oxidative Phosphorylation in Mitochondria by Bromoxynil Octanoate (B1194180)

In addition to its primary action on photosynthesis, bromoxynil, the active metabolite of bromoxynil octanoate, also disrupts cellular energy production by uncoupling oxidative phosphorylation in mitochondria. Oxidative phosphorylation is the process where the energy released from electron transport is used to generate ATP. nih.govnih.gov Uncouplers are typically weakly acidic compounds that can transport protons across the inner mitochondrial membrane, which is normally impermeable to them. nih.gov

These uncouplers disrupt the crucial proton gradient (proton-motive force) that is established across the inner mitochondrial membrane by the electron transport chain. researchgate.net This gradient is the driving force for ATP synthase, the enzyme that produces ATP. youtube.com By dissipating this proton gradient, bromoxynil "uncouples" electron transport from ATP synthesis. The electron transport chain continues to function, but the energy is released as heat instead of being captured in the chemical bonds of ATP. youtube.com This leads to a depletion of cellular ATP, compromising various energy-dependent biological functions essential for plant growth and survival. researchgate.net

Differential Plant Selectivity Mechanisms for this compound

The selectivity of a herbicide, its ability to kill weeds without significantly harming the crop, is a complex process governed by multiple factors. scielo.brwiserpub.com For this compound, selectivity is largely determined by physiological mechanisms within the plant, including differences in absorption, translocation, and, most importantly, the rate of metabolic degradation. wiserpub.comscielo.br

The journey of a foliar-applied herbicide from the leaf surface to its site of action is the first step where selectivity can occur. wiserpub.com Bromoxynil is known to be a contact herbicide, meaning it is primarily adsorbed through the leaves with limited movement (translocation) to other parts of the plant. wa.govherts.ac.uk Differences in plant morphology, such as the thickness of the cuticle, the presence of leaf hairs, and other surface characteristics, can influence the rate and amount of herbicide that penetrates the leaf. wiserpub.com

While specific comparative studies on the adsorption and translocation dynamics of this compound in susceptible versus resistant plants are not extensively detailed in the provided search results, the general principle of herbicide selectivity suggests that resistant plants may absorb the herbicide more slowly or sequester it more effectively, preventing it from reaching the target sites in toxic concentrations. wiserpub.com

The most significant factor contributing to the selectivity of many herbicides is the differential rate of metabolism between crop and weed species. scielo.brscielo.brresearchgate.net Tolerant plants are able to detoxify the herbicide molecule by converting it into non-toxic compounds much more rapidly than susceptible weed species. scielo.brscielo.br

This compound is known to have a relatively short half-life in the environment and in biological systems. wikipedia.org For instance, field studies have shown its half-life in soil can be as short as one day to a few weeks. epa.govcanada.ca In corn leaves, the half-life was observed to be between 2.2 and 4.2 days. nih.gov This rapid degradation is a key element of its selectivity. Crop plants that are tolerant to bromoxynil can quickly metabolize the active bromoxynil phenol (B47542) into inactive substances, preventing the accumulation of phytotoxic levels. In contrast, susceptible weeds metabolize the compound much more slowly, allowing the active ingredient to build up, inhibit photosynthesis and oxidative phosphorylation, and ultimately lead to cell death.

Table 1: Reported Half-Life of this compound in Different Matrices

Matrix Half-Life (Days) Reference
Soil (California) ~14 epa.gov
Soil (North Carolina) ~1 epa.gov
Soil (General) 2.2 - 4.2 nih.gov
Corn Leaves 2.2 - 4.2 nih.gov
Water (Photolysis) 2 - 4.6 canada.ca

Metabolic Transformation Pathways of this compound in Biological Systems

Upon entering a biological system, whether it be a plant, animal, or the soil environment, this compound undergoes a rapid and nearly complete primary metabolic conversion. nih.govregulations.gov This initial and crucial step is the hydrolysis of the octanoate ester bond. epa.gov This reaction cleaves the octanoate group from the molecule, yielding the active herbicidal compound, bromoxynil phenol, and octanoic acid. epa.gov

This ester hydrolysis is a consistent and primary pathway observed across various systems. nih.gov In mammals, orally administered this compound is so efficiently converted that essentially no parent compound is found in tissues or urine; the primary species identified is bromoxynil phenol and its conjugates. nih.govepa.gov Similarly, in the environment, this compound readily hydrolyzes to bromoxynil phenol. epa.govepa.gov The half-life for this hydrolysis process can range from approximately 1 to 34 days, depending on factors like pH. epa.govcanada.caepa.gov This rapid conversion is significant because the toxicological and herbicidal properties are attributed to the resulting bromoxynil phenol. regulations.gov

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula Other Names
This compound C₁₅H₁₇Br₂NO₂ (2,6-Dibromo-4-cyanophenyl) octanoate
Bromoxynil C₇H₃Br₂NO 3,5-dibromo-4-hydroxybenzonitrile
Bromoxynil phenol C₇H₃Br₂NO Bromoxynil
Plastoquinone C₅₃H₈₀O₂ PQ
Adenosine triphosphate C₁₀H₁₆N₅O₁₃P₃ ATP
Adenosine diphosphate C₁₀H₁₅N₅O₁₀P₂ ADP
Nicotinamide adenine (B156593) dinucleotide phosphate C₂₁H₂₉N₇O₁₇P₃ NADPH
Octanoic acid C₈H₁₆O₂ Caprylic acid
Ioxynil (B1672095) C₇H₃I₂NO 3,5-diiodo-4-hydroxybenzonitrile
Ioxynil octanoate C₁₅H₁₇I₂NO₂ (4-cyano-2,6-diiodophenyl) octanoate
Bromoxynil heptanoate (B1214049) C₁₄H₁₅Br₂NO₂ 2,6-dibromo-4-cyanophenyl heptanoate
Bromoxynil butyrate C₁₁H₉Br₂NO₂ 2,6-dibromo-4-cyanophenyl butyrate

Further Degradation of Bromoxynil Phenol to Metabolites

Following its formation, bromoxynil phenol is subjected to further metabolic processes that lead to the creation of several degradation products. These pathways are crucial for the detoxification and elimination of the compound from biological systems and its dissipation in the environment.

A significant metabolite of bromoxynil is 3,5-dibromo-4-hydroxybenzoic acid (DBHA). regulations.govnih.govecfr.gov This transformation involves the hydrolysis of the nitrile group of the bromoxynil phenol molecule to a carboxylic acid. DBHA has been identified as a major metabolite in various environmental and biological systems, including soil and plants. herts.ac.ukwikipedia.org In cotton, for instance, DBHA is a recognized major metabolite. regulations.gov The formation of this acidic metabolite represents a key step in the degradation cascade of bromoxynil.

Another important step in the metabolic pathway of bromoxynil is the formation of 3,5-di-bromo-4-hydroxybenzamide. nih.gov This metabolite is formed through the hydration of the nitrile group of bromoxynil phenol. It has been detected as a transformation product in both plants and soil environments. herts.ac.ukherts.ac.uk The formation of the benzamide (B126) derivative is an intermediate step that can then be further hydrolyzed to form 3,5-dibromo-4-hydroxybenzoic acid (DBHA).

Debromination, the removal of bromine atoms from the aromatic ring, is another metabolic route for bromoxynil and its metabolites. nih.gov While less common than the hydrolysis of the nitrile group, this process can occur under certain conditions, particularly mediated by anaerobic microorganisms. wikipedia.org For example, the microorganism Desulfitobacterium chlororespirans has been shown to carry out the reductive dehalogenation of bromoxynil. wikipedia.orgnih.gov This process can lead to the formation of metabolites with fewer bromine substituents, such as 3-bromo-4-hydroxybenzonitrile, which can be further metabolized to compounds like 3-bromo-4-hydroxybenzoic acid. nih.gov

In mammalian systems, a primary detoxification mechanism for bromoxynil phenol is conjugation. canada.ca This process involves the attachment of endogenous molecules, such as sulfate (B86663) or glucuronic acid, to the hydroxyl group of the phenol. researchgate.netnih.gov These conjugation reactions significantly increase the water solubility of the compound, facilitating its excretion from the body, primarily through urine. nih.gov The formation of bromoxynil sulfate and bromoxynil glucuronide conjugates is a key feature of its metabolism in animals. nih.gov

Comparative Metabolism Across Different Organisms and Systems

The metabolism of this compound exhibits both similarities and differences across various organisms and environmental compartments.

In mammals , such as rats, this compound is rapidly and almost completely hydrolyzed to bromoxynil phenol following oral administration. nih.govcanada.ca The phenol is then the primary chemical species found in tissues. canada.ca The dominant route of elimination is through the urine, where it is excreted as either free bromoxynil phenol or its sulfate and glucuronide conjugates. nih.govwa.gov

In plants , the metabolism of bromoxynil esters is also characterized by rapid conversion to bromoxynil phenol. herts.ac.uk Subsequent degradation leads to the formation of metabolites like 3,5-di-bromo-4-hydroxybenzamide and 3,5-dibromo-4-hydroxybenzoic acid. herts.ac.uk Unlike animals, plants lack a specialized excretory system, leading to the storage of terminal metabolites as conjugates or their incorporation into plant tissues. nih.gov

In soil and aquatic environments , the degradation of this compound is influenced by both abiotic and biotic factors. epa.gov It is considered non-persistent in soil, with a half-life of approximately two weeks, which can be influenced by soil composition. wikipedia.org Microbial degradation plays a significant role, with various bacteria capable of metabolizing the compound. researchgate.net For instance, Flavobacterium sp. can degrade bromoxynil, and Desulfitobacterium chlororespirans can perform reductive dehalogenation. wikipedia.orgnih.govnih.gov In aquatic systems, this compound degrades rapidly, with photolysis and microbial action being key contributors to its dissipation. canada.ca

Table 1: Key Metabolites of this compound

Metabolite Name Formation Pathway Organism/System
Bromoxynil Phenol Hydrolysis of octanoate ester Mammals, Plants, Soil, Water
3,5-dibromo-4-hydroxybenzoic acid (DBHA) Hydrolysis of nitrile group Plants, Soil
3,5-di-bromo-4-hydroxybenzamide Hydration of nitrile group Plants, Soil
3-bromo-4-hydroxybenzoic acid Debromination and hydrolysis Soil (microorganisms)
Bromoxynil Sulfate Conjugation Mammals
Bromoxynil Glucuronide Conjugation Mammals

Table 2: Comparative Metabolism of this compound

Organism/System Primary Metabolic Processes Key Metabolites Fate of Metabolites
Mammals Ester hydrolysis, Conjugation (sulfation, glucuronidation) Bromoxynil phenol, Sulfate and Glucuronide conjugates Excretion in urine
Plants Ester hydrolysis, Nitrile hydrolysis and hydration Bromoxynil phenol, DBHA, 3,5-di-bromo-4-hydroxybenzamide Storage as conjugates, Incorporation into tissues
Soil/Microorganisms Ester hydrolysis, Nitrile hydrolysis, Debromination Bromoxynil phenol, DBHA, 3,5-di-bromo-4-hydroxybenzamide, Debrominated analogs Further degradation to CO2
Aquatic Environment Hydrolysis, Photolysis, Microbial degradation Bromoxynil phenol and further degradation products Dissipation in water column

Environmental Fate and Ecotoxicological Research on Bromoxynil Octanoate

Environmental Dissipation and Degradation Kinetics

Bromoxynil (B128292) octanoate (B1194180) is characterized as a non-persistent compound in the environment, dissipating through a combination of abiotic and biotic processes. epa.govregulations.gov Key pathways for its degradation include chemical hydrolysis, photolytic degradation, and metabolism mediated by microbes in both soil and aquatic settings. epa.govnih.gov

Abiotic Degradation Pathways

Abiotic degradation, which involves non-biological processes, plays a significant role in the breakdown of bromoxynil octanoate in the environment. The primary abiotic pathways are hydrolysis and photolysis, which lead to the transformation of the parent molecule into various degradation products. epa.gov

The hydrolysis of this compound to its primary metabolite, bromoxynil, is a critical process in aqueous environments. epa.gov The rate of this chemical breakdown is significantly influenced by the pH of the water. canada.cacanada.ca Research indicates that hydrolysis is more rapid under alkaline conditions. nih.govcanada.cacanada.ca

The reported half-life for the hydrolysis of this compound can range from 1.7 to 34.1 days, depending on the specific pH level of the water. canada.cacanada.ca At a neutral pH of 7, the hydrolysis half-life has been reported to be 11 days. nih.govnih.gov This rate increases significantly in more alkaline water, with a reported half-life of just 1.7 days at pH 9. nih.govnih.gov This pH-dependent kinetic behavior underscores the importance of water acidity in determining the persistence of the compound in aquatic systems. canada.cacanada.ca

Table 1: pH-Dependent Hydrolysis Half-Life of this compound
pH LevelHydrolysis Half-Life (Days)Reference
711 nih.govnih.gov
91.7 nih.govnih.gov
General Range (Alkaline pH)1.7 - 34.1 canada.cacanada.ca

Exposure to sunlight is another major factor contributing to the degradation of this compound. epa.gov Photolysis, or the breakdown of molecules by light, occurs in both water and soil environments. canada.cacanada.ca

In aqueous photolysis studies, this compound has been shown to degrade rapidly, with a reported half-life (DT50) of 4 to 5 hours. nih.govnih.gov The process is also effective in terrestrial environments. In soil photolysis experiments using a xenon arc lamp to simulate sunlight, this compound degraded with a half-life of 2.6 days, compared to a 3.6-day half-life in a dark control sample. nih.gov Other studies have reported a general photolysis half-life in both water and soil ranging from 2 to 4.6 days. canada.cacanada.ca

Table 2: Photolytic Degradation Half-Lives of this compound
EnvironmentPhotolysis Half-LifeReference
Water (Aqueous)4-5 hours nih.govnih.gov
Soil2.6 days nih.gov
Water and Soil (General)2 - 4.6 days canada.cacanada.ca

Biotic Degradation Pathways

Biotic degradation, driven by living organisms, is a crucial pathway for the dissipation of this compound. epa.gov Microorganisms in soil and water play a vital role in metabolizing the compound, breaking it down into simpler substances. epa.govnih.gov

Microbial communities are fundamental to the breakdown of this compound. epa.gov In soil, studies have shown that 14C-labeled this compound degrades with a half-life of 2 days, with the major degradation product being carbon dioxide (CO2), which accounted for over 64% of the initial radioactivity after 90 days. nih.gov

Specific bacterial strains capable of degrading the herbicide have been isolated and studied. For instance, a strain identified as Acinetobacter sp. XB2, isolated from contaminated soil, can use this compound as its sole carbon source. nih.gov The proposed degradation pathway by this strain involves an initial scission of the ester bond to form bromoxynil. The bromoxynil is then transformed to 3,5-dibromo-4-hydroxybenzoic acid through nitrile hydrolysis, followed by debromination to create 3-bromo-4-hydroxybenzoic acid. nih.gov Research has also identified a synergistic consortium of two bacterial strains, Acinetobacter sp. AG3 and Bacillus sp. R45, that can mineralize this compound with greater efficiency together than either strain can individually. researchgate.net

Under aerobic conditions, where oxygen is present, microbial metabolism of this compound is particularly rapid. epa.gov The aerobic aquatic metabolism study shows rapid degradation with a half-life of less than 12 hours. epa.gov Similarly, in an experiment where this compound was added to sandy loam soil flooded with pond water under aerobic conditions, the compound degraded with a half-life of under 12 hours. nih.gov

In terrestrial environments, the aerobic soil metabolism half-life has been calculated to be 2 days. epa.gov Other studies have reported a broader microbial degradation half-life range of 12 hours to 3.7 days. canada.cacanada.ca This rapid breakdown under aerobic conditions indicates that the compound is not expected to persist in oxygen-rich soil and water environments. epa.gov

Table 3: Aerobic Degradation Half-Lives of this compound
EnvironmentAerobic Half-LifeReference
Aquatic Metabolism< 12 hours epa.gov
Flooded Sandy Loam Soil< 12 hours nih.gov
Soil Metabolism2 days epa.gov
General Microbial Degradation12 hours - 3.7 days canada.cacanada.ca
Microbially-Mediated Metabolism in Soil and Aquatic Environments
Anaerobic Degradation Mechanisms and Half-lives

This compound is subject to degradation under anaerobic conditions, primarily through microbial metabolism. epa.gov The initial and rapid step in its environmental degradation is the hydrolysis of the ester bond, which converts this compound to its active form, bromoxynil phenol (B47542), and octanoic acid. epa.govcabidigitallibrary.org Following this hydrolysis, the resulting bromoxynil phenol undergoes further breakdown.

Under various anaerobic conditions, including methanogenic, sulfidogenic, and Fe(III)-reducing environments, bromoxynil is depleted within 20 to 30 days. cabidigitallibrary.org The primary mechanism for the anaerobic degradation of the bromoxynil molecule is reductive dehalogenation, where bromine atoms are sequentially removed from the aromatic ring. cabidigitallibrary.org This process ultimately leads to the formation of less halogenated intermediates and, eventually, compounds like phenol, which can be mineralized to carbon dioxide. cabidigitallibrary.org Studies have shown that the biodegradation of bromoxynil can exceed 99% after 32 days under anaerobic conditions. canada.ca

The rate of degradation is often quantified by the half-life of the compound. For this compound, the half-life can vary depending on environmental conditions such as pH and the specific microbial populations present.

Table 1: Anaerobic and Hydrolytic Half-lives of this compound

Condition Matrix pH Half-life Source(s)
Anaerobic Sandy Loam Sediment Not Specified 3.7 days nih.govnih.gov
Hydrolysis Water 5 34.1 days nih.govccme.ca
Hydrolysis Water 7 11.5 days nih.gov
Hydrolysis Water 9 1.7 days nih.govccme.ca

This table is interactive. Click on the headers to sort the data.

Role of Specific Microbial Strains (e.g., Acinetobacter sp. XB2, Desulfitobacterium chlororespirans) in Biotransformation

Specific microbial strains have been identified as key players in the biotransformation of this compound and its primary metabolite, bromoxynil.

Acinetobacter sp. XB2: A bacterial strain, identified as Acinetobacter sp. XB2, has been isolated from herbicide-contaminated soil and demonstrates a high efficiency in degrading this compound. nih.gov This strain is capable of utilizing this compound as its sole source of carbon for growth. nih.gov In laboratory settings, Acinetobacter sp. XB2 was able to degrade 100 mg/L of the compound to undetectable levels within 72 hours under optimal conditions of 30°C and a pH of 7.0. nih.gov Inoculating soil with this strain significantly enhanced the degradation rate of the herbicide compared to non-inoculated soil. nih.gov

Desulfitobacterium chlororespirans: This anaerobic bacterium is known for its ability to perform metabolic reductive dehalogenation. nih.govnih.gov While it acts on bromoxynil, the hydrolytic product of this compound, its role is crucial for the complete breakdown of the herbicide in anaerobic environments. nih.govwikipedia.org D. chlororespirans uses bromoxynil as an electron acceptor for growth, coupling the oxidation of lactate (B86563) to the debromination of the herbicide. nih.govnih.gov This process results in the stoichiometric conversion of bromoxynil to 4-cyanophenol. nih.govnih.gov The ability of this soil bacterium to dehalogenate bromoxynil and its metabolites suggests it plays a significant role in the natural attenuation of these compounds in environments subject to anaerobic conditions, such as flooded soils. nih.gov

Identification of Microbial Degradation Products

The microbial degradation of this compound proceeds through a stepwise pathway, resulting in several intermediate products. The initial step is the universal hydrolysis of the ester linkage to yield bromoxynil. nih.gov

Subsequent microbial action on bromoxynil leads to the formation of other metabolites. The pathway can vary depending on the microbial species and the environmental conditions (aerobic vs. anaerobic).

Degradation by Acinetobacter sp. XB2: This bacterium follows a specific pathway where, after the initial hydrolysis to bromoxynil, the nitrile group is hydrolyzed to form 3,5-dibromo-4-hydroxybenzoic acid. nih.gov This is followed by a debromination step, resulting in the formation of 3-bromo-4-hydroxybenzoic acid. nih.gov

Anaerobic Degradation by Desulfitobacterium chlororespirans: Under anaerobic conditions, this bacterium reductively dehalogenates bromoxynil. This process involves the removal of bromine atoms, leading to the stoichiometric formation of 4-cyanophenol. nih.gov Further anaerobic transformation can convert 4-cyanophenol to phenol. cabidigitallibrary.org

Key identified microbial degradation products include:

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) cabidigitallibrary.orgnih.gov

3,5-dibromo-4-hydroxybenzoic acid nih.govwikipedia.org

3-bromo-4-hydroxybenzoic acid nih.gov

4-cyanophenol cabidigitallibrary.orgnih.gov

Phenol cabidigitallibrary.org

Environmental Mobility and Distribution

Sorption to Soil and Sediment (e.g., Koc values)

The mobility of this compound in the environment is significantly influenced by its tendency to sorb to soil and sediment particles. This is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong binding to organic matter in soil and sediment, which limits the compound's movement.

This compound exhibits very strong sorption behavior. nih.gov Its high Koc values indicate that it is expected to adsorb strongly to suspended solids and sediment in aquatic environments and to be immobile in soil. nih.govillinois.edu This strong adsorption reduces its availability in the aqueous phase and thus limits its potential for leaching and transport. nih.gov

Table 2: Soil Sorption Coefficients (Koc) for this compound

Koc Value (mL/g or L/kg) Source(s) Interpretation
~21,000 nih.gov Expected to adsorb to suspended solids and sediment

This table is interactive. Click on the headers to sort the data.

Potential for Leaching to Groundwater

The primary factor limiting leaching is its rapid degradation in both soil and water. epa.govcanada.cacanada.ca this compound readily hydrolyzes to bromoxynil, and both compounds are then subject to microbial degradation. epa.govcanada.ca The half-life of this compound in soil is short, with reported values of 2 days in sandy loam soil under aerobic conditions and 3.7 days in sediment under anaerobic conditions. nih.govepa.gov

Furthermore, the strong adsorption of this compound to soil particles, as indicated by its high Koc value, significantly restricts its movement through the soil profile. nih.govillinois.edu The combination of rapid degradation and strong sorption ensures that the compound does not persist long enough or move freely enough in the soil to pose a significant threat to groundwater resources. epa.govcanada.ca The Groundwater Ubiquity Score (GUS), which empirically relates persistence and sorption to leaching potential, classifies this compound as having an extremely low potential to move toward groundwater. orst.edu

Volatilization from Environmental Compartments

This compound is characterized by low volatility. herts.ac.uk Based on its reported vapor pressure and Henry's Law constant, the potential for this compound to volatilize from moist soil or water surfaces is considered low. canada.cacanada.cacanada.ca This characteristic suggests that it is not expected to undergo significant long-range transport in the atmosphere. canada.cacanada.cacanada.ca While the parent compound, bromoxynil, is not expected to volatilize from dry soil surfaces based on its vapor pressure, volatilization of the ester form may occur before it hydrolyzes to the phenol. nih.gov

Spray Drift and Runoff Contamination of Surface Waters

The primary pathways for this compound to enter surface waters are through spray drift during application and in surface runoff from treated agricultural areas. canada.cacanada.cawa.gov Contamination can occur directly from aerial or ground boom spraying operations. ccme.ca Additionally, dust particles with adsorbed this compound can be transported and deposited into water bodies. canada.cacanada.ca While the potential for groundwater contamination is considered low due to its rapid degradation, runoff remains a significant route of entry into aquatic environments. wa.govepa.gov

Ecotoxicological Impact Assessments

Aquatic Ecotoxicity Research

Acute toxicity studies have demonstrated that this compound is highly to very highly toxic to freshwater fish species. wa.gov For instance, the 96-hour median lethal concentration (LC50) for rainbow trout (Oncorhynchus mykiss) has been reported as low as 0.05 mg/L (50 µg/L), and for bluegill sunfish (Lepomis macrochirus), the 96-hour LC50 is reported at 0.053 mg/L (53 µg/L). wa.gov The ester form is noted to be significantly more toxic to fish than the phenol form of bromoxynil. ccme.ca

Chronic toxicity studies provide insight into the long-term effects of exposure. In a 35-day study with fathead minnows (Pimephales promelas), the No Observed Adverse Effect Concentration (NOAEC) was determined to be 3.4 µg/L, while the Lowest Observed Adverse Effect Concentration (LOAEC) was 5.7 µg/L. ccme.ca Another early life stage test with the same species showed decreased larval growth, survival, and embryo hatching success, establishing a NOAEC of 18 µg/L and a LOAEC of 39 µg/L. nih.gov

SpeciesExposure DurationEndpointValue (µg/L)Reference
Rainbow Trout (Oncorhynchus mykiss)96 hoursLC5050 wa.gov
Bluegill Sunfish (Lepomis macrochirus)96 hoursLC5053 wa.gov
Fathead Minnow (Pimephales promelas)35 daysNOAEC3.4 ccme.ca
Fathead Minnow (Pimephales promelas)35 daysLOAEC5.7 ccme.ca
Fathead Minnow (Pimephales promelas)Early Life StageNOAEC18 nih.gov
Fathead Minnow (Pimephales promelas)Early Life StageLOAEC39 nih.gov

There is a notable lack of available data regarding the toxicity of this compound to estuarine or marine fish species. epa.govregulations.gov Regulatory assessments have identified this as a data gap, and as such, specific toxicity values for saltwater fish are not currently established. epa.govregulations.gov

This compound is extremely to very highly toxic to freshwater aquatic invertebrates. wa.govusgs.govusgs.gov Studies on the water flea, Daphnia magna, show a 48-hour median effective concentration (EC50) ranging from 41 to 161 µg/L, depending on water quality conditions. nih.govusgs.govusgs.gov Another study reported a 48-hour EC50 of 96 µg/L for Daphnia magna. wa.gov The toxicity of the octanoate ester to invertebrates is substantially higher than that of bromoxynil phenol. ccme.ca

Chronic exposure studies with Daphnia magna have also been conducted. A 21-day exposure to this compound established a NOAEC of 2.5 µg/L and a LOAEC of 5.9 µg/L for reproductive effects. ccme.ca

SpeciesExposure DurationEndpointValue (µg/L)Reference
Daphnia magna48 hoursEC5041 - 161 nih.govusgs.govusgs.gov
Daphnia magna48 hoursEC5096 wa.gov
Daphnia magna21 daysNOAEC2.5 ccme.ca
Daphnia magna21 daysLOAEC5.9 ccme.ca
Daphnia pulexNot SpecifiedEC5011 wa.gov
Toxicity to Algae

This compound has been demonstrated to be highly to very highly toxic to various species of algae and diatoms. Laboratory studies have established the 50% effective concentration (EC50), which is the concentration of a substance that causes a 50% reduction in growth or another observed effect over a specific period. For the freshwater green alga Selenastrum capricornutum, a 96-hour EC50 value has been reported. Similarly, studies on the freshwater diatom Navicula pelliculosa and the freshwater blue-green alga Anabaena flos-aquae have determined 120-hour EC50 values. The toxicity of this compound extends to marine species as well, with a 120-hour EC50 value established for the marine diatom Skeletonema costatum.

Table 1: Toxicity of this compound to Algal Species

Species Type Exposure Duration EC50 (µg/L)
Selenastrum capricornutum Freshwater Green Alga 96 hours 22
Navicula pelliculosa Freshwater Diatom 120 hours 43
Anabaena flos-aquae Freshwater Blue-green Alga 120 hours 120
Skeletonema costatum Marine Diatom 120 hours 23
Effects on Aquatic Microbial Communities

In aquatic environments, this compound undergoes rapid degradation. regulations.gov Its half-life in aerobic aquatic metabolism is short, estimated to be around 0.6 days. regulations.gov This rapid breakdown means that the primary and prolonged exposure for aquatic microbial communities is more likely to be to its main degradation product, bromoxynil.

Research on the direct impact of bromoxynil on microbial communities in soil, which can provide insights into potential aquatic effects, has shown that the herbicide can induce significant shifts in the diversity and structure of the bacterial population. nih.gov One study demonstrated that repeated applications of bromoxynil to soil led to changes in the indigenous bacterial community. nih.gov At higher concentrations, the degradation of bromoxynil was inhibited, which correlated with significant alterations in the bacterial population. nih.gov These findings suggest that bromoxynil can exert an inhibitory effect on bacterial populations, potentially affecting their functional roles in the environment, and these changes can persist even after the compound has degraded. nih.gov The effectiveness of biological treatment processes in water is dependent on the microbial community, indicating that alterations to this community could have further implications for water quality. canada.ca

Terrestrial Ecotoxicity Research

Toxicity to Birds (acute oral LD50)

This compound is considered to be slightly to moderately toxic to birds based on acute oral toxicity studies. The acute oral lethal dose that kills 50% of a test population (LD50) has been determined for several avian species. For the bobwhite quail (Colinus virginianus), the acute oral LD50 for this compound is reported to be 148 mg/kg. regulations.gov In the case of the mallard duck (Anas platyrhynchos), the acute oral LD50 is significantly higher, at 2050 mg/kg. regulations.gov

Table 2: Acute Oral Toxicity of this compound to Birds

Species LD50 (mg/kg)
Bobwhite Quail (Colinus virginianus) 148
Mallard Duck (Anas platyrhynchos) 2050
Toxicity to Terrestrial Mammals

Based on acute oral studies with rats, this compound is classified as moderately toxic to small mammals. regulations.gov The acute oral LD50 for female rats has been established at 238 mg/kg, while for male rats, it is 400 mg/kg. regulations.gov Other studies have reported an oral LD50 in rats of approximately 300 mg/kg and 250 mg/kg. phytosafe.comregulations.gov

Table 3: Acute Oral Toxicity of this compound to Terrestrial Mammals

Species Sex LD50 (mg/kg)
Rat (Rattus norvegicus) Female 238
Rat (Rattus norvegicus) Male 400
Toxicity to Earthworms

The acute toxicity of this compound to the earthworm Eisenia fetida has been evaluated in laboratory settings using artificial soil tests that follow standardized guidelines such as OECD 207. In a 14-day study, no toxic effects were observed up to the highest tested concentration. The 7-day and 14-day LC50 (the concentration that is lethal to 50% of the test organisms) were both determined to be greater than 1000 mg/kg of dry soil weight. regulations.gov This indicates a low acute toxicity to this species of earthworm under the tested conditions.

Table 4: Acute Toxicity of this compound to Earthworms

Species Exposure Duration LC50 (mg/kg dry soil)
Eisenia fetida 7 days >1000
Eisenia fetida 14 days >1000
Toxicity to Honeybees (contact and oral LD50)

The acute toxicity of this compound to honeybees (Apis mellifera) has been assessed through both contact and oral exposure routes. A laboratory study conducted according to EPPA 170 and GLP regulations determined the 48-hour acute oral LD50 to be greater than 119.8 µg of active ingredient per bee. regulations.gov The 48-hour acute contact LD50 was found to be greater than 100 µg of active ingredient per bee. regulations.gov Another source reports a topical (contact) LD50 of 2 µ g/bee over a 48-hour period. nih.gov

Table 5: Acute Toxicity of this compound to Honeybees

Exposure Route LD50 (µg a.i./bee)
Oral >119.8
Contact >100
Topical (Contact) 2
Impact on Soil Microbial Activity and Populations

The introduction of this compound into the soil environment can lead to significant alterations in the activity and composition of the microbial communities that are essential for soil health and nutrient cycling.

In field experiments, the application of a bromoxynil-containing herbicide formulation led to a significant reduction in dehydrogenase activity. One study observed a 36% inhibition in dehydrogenase activity in soil treated with bromoxynil at a rate of 2250 mL ha⁻¹. Long-term exposure to bromoxynil has also been shown to have lasting negative impacts, with one investigation reporting a 28.2% decrease in dehydrogenase activity in fields with a history of its use. High concentrations of the herbicide have been correlated with a significant depression of microbial activity, as evidenced by these lowered dehydrogenase levels.

This compound can exert varied effects on different components of the soil microbial population, including bacteria, actinomycetes, and fungi. The magnitude of these effects often depends on the application rate and the duration of exposure.

Studies have reported a general, though sometimes temporary, inhibitory effect on various microbial groups. For instance, a notable decrease in several microbial populations was observed following the application of a bromoxynil-based herbicide. The findings from one study are summarized in the table below, illustrating the percentage decrease in different microbial populations at an application rate of 2250 mL ha⁻¹.

Table 1: Decrease in Soil Microbial Populations Following Bromoxynil Application

Microbial Group Percentage Decrease (%)
Heterotrophic Bacteria 30%
Actinomycetes 23.4%
Fungi 34%

Long-term application of bromoxynil has been associated with sustained reductions in certain microbial groups. In fields with a decade-long history of bromoxynil use, the population of actinomycetes was found to be reduced by up to 19.7%, and fungi by 14.3%. While some studies suggest that the inhibitory effects on certain bacteria and actinomycetes may be reversible over time, fungal populations may experience more lasting impacts. The presence of bromoxynil can lead to significant shifts in the diversity and structure of the bacterial community.

Impact on Non-Target Plants

As a herbicide, this compound is designed to be toxic to plants. However, its effects can extend beyond the targeted weed species, impacting non-target plants through mechanisms such as spray drift.

The primary mode of action for bromoxynil is the inhibition of photosynthesis at photosystem II. hb-p.com This disruption of the plant's energy production processes can lead to phytotoxicity in susceptible non-target species. The risk to non-target terrestrial and semi-aquatic plants from this compound exposure is generally considered to be medium.

Research on the effects of airborne bromoxynil-octanoate has demonstrated its potential to harm non-target plants like sunflowers (Helianthus annuus). Exposure to airborne concentrations greater than 0.265 µg/m³ was found to impair the photosynthetic activity of existing leaves. nih.gov Younger plants, in particular, have been shown to be more susceptible to the adverse effects of the herbicide. nih.gov

The sensitivity of non-target plants to this compound can be quantified using metrics such as the ER50 (the rate at which a 50% effect is observed). The following table presents available data on the vegetative vigor of a non-target plant species.

Table 2: Phytotoxicity of this compound to Non-Target Plants

Species Endpoint ER50 (g/ha)
Lycopersicon esculentum (Tomato) Vegetative Vigor 11.8

Advanced Analytical Methodologies for Bromoxynil Octanoate Quantification

Chromatographic Techniques

Chromatography plays a vital role in separating bromoxynil (B128292) octanoate (B1194180) from complex sample matrices before detection and quantification.

Gas Chromatography (GC) with Various Detectors (e.g., FID, ECD, MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile organic compounds like bromoxynil octanoate. Various detectors can be coupled with GC to enhance sensitivity and selectivity.

Electron Capture Detection (ECD) is particularly well-suited for detecting halogenated compounds such as this compound due to its high selectivity and sensitivity towards electronegative groups. researchgate.netunl.pt Studies have reported the use of GC-ECD for the determination of this compound in soil and corn samples. researchgate.netnih.gov Recoveries ranging from 82.3% to 110.7% with a relative standard deviation of less than 14% have been achieved using GC-ECD with matrix-matched calibration solutions. researchgate.netresearchgate.net The limit of quantitation (LOQ) for this compound using GC-ECD has been reported as low as 0.005 mg/kg in soil and corn. researchgate.netresearchgate.net

Mass Spectrometry (MS) provides definitive identification and quantification based on the mass-to-charge ratio of the analyte. GC-MS is a common technique for confirming the presence of pesticide residues in environmental samples. researchgate.net GC-MS has also been employed for the determination of this compound in soil and corn. researchgate.netnih.gov While GC-MS offers high specificity, the reported LOQ for this compound using MS detection in some studies was 0.2 mg/kg, which is higher than that achieved with ECD, depending on the sensitivity of the target compound. researchgate.netresearchgate.net

Flame Ionization Detection (FID) is a general-purpose detector for organic compounds. While GC-FID can be used for the analysis of organic compounds, ECD and MS are often preferred for this compound due to its halogenated structure, which provides better sensitivity and selectivity with these detectors.

High Performance Liquid Chromatography (HPLC) for Simultaneous Determination

High Performance Liquid Chromatography (HPLC) is widely used for the analysis of less volatile or thermally labile compounds. RP-HPLC with UV detection is a common method for the determination of bromoxynil and this compound. cdc.govkeikaventures.com This technique allows for the simultaneous determination of both bromoxynil and its octanoate ester. cdc.govkeikaventures.com

A typical RP-HPLC method for this compound involves a C18 reverse-phase column and a mobile phase consisting of a gradient of acetonitrile (B52724) and water. researchgate.netcdc.gov UV detection at 254 nm is commonly used. cdc.gov Retention times for bromoxynil and this compound have been reported as approximately 3.6 minutes and 33 minutes, respectively, under specific HPLC conditions. cdc.gov

HPLC methods have been validated for the simultaneous determination of bromoxynil and MCPA, which can be present in commercial formulations alongside this compound. nih.govresearchgate.net Such methods have demonstrated excellent linearity with R² values typically above 0.99. nih.gov The LOD and LOQ for bromoxynil in these simultaneous determination methods have been reported in the range of 1.57 mg/L and 5.22 mg/L, respectively. nih.govresearchgate.net

Interactive Data Table: HPLC Method Validation Parameters for Bromoxynil (as reported in a simultaneous determination study)

ParameterValue
Linearity (R²)0.992
LOD1.57 mg/L
LOQ5.22 mg/L
Precision (RSD %)0.06%
Trueness (Recovery %)99.53%

Note: This data is specifically for Bromoxynil in a simultaneous determination method and provides context for HPLC method performance. nih.gov

Sample Preparation and Extraction Protocols for Diverse Matrices (Soil, Plant Tissues, Water, Biological Samples)

Effective sample preparation and extraction are critical steps to isolate this compound from the sample matrix and make it amenable to chromatographic analysis. Protocols vary significantly depending on the matrix.

For air samples, collection is typically performed using PTFE membrane filters. cdc.govkeikaventures.comwikisource.org The collected analytes are then desorbed from the filter using a solvent like acetonitrile. cdc.govwikisource.org Desorption times of at least 1 hour with occasional swirling have been reported. cdc.govwikisource.org The extract is then filtered to remove particulates before analysis. cdc.govwikisource.org

In soil and plant tissues (such as corn leaves and seeds), liquid-liquid extraction and partitioning are commonly employed. researchgate.netnih.govresearchgate.net A method for soil and corn involved a one-step liquid-liquid extraction and partitioning followed by GC-ECD or GC/MS analysis. researchgate.netnih.gov Another method for soil involved extraction with aqueous acidic acetonitrile, followed by solvent partitioning to separate this compound from bromoxynil. researchgate.net Recoveries exceeding 93% have been obtained from soils using this approach. researchgate.net

For biological samples, such as cow liver, milk, chicken muscle, fat, skin, liver, and egg, hydrolysis is often a necessary step to convert this compound to bromoxynil phenol (B47542) before analysis, as this compound is rapidly converted to bromoxynil phenol in tissues. epa.govnih.govepa.govnih.gov A protocol involves hydrolyzing samples with KOH in methanol, followed by clean-up steps using C-18 cartridges and anionic exchange resin. epa.gov The extract is then methylated with diazomethane (B1218177) before GC-MS analysis. epa.gov

Water samples may require specific considerations such as quenching if an oxidant is present to prevent further degradation of bromoxynil prior to analysis. canada.ca

Sample storage conditions are also important to maintain analyte integrity. This compound samples collected on filters have shown stability for at least 25 days when stored at 4 °C in the dark. cdc.govkeikaventures.com In soil and corn matrices, samples could be stored safely at -15 °C for up to 300 days, while significant loss of this compound occurred at room temperature within 72 hours. researchgate.net

Method Validation Parameters: Recovery, Limit of Quantitation (LOQ), Limit of Detection (LOD), Linearity, Precision, Trueness, Robustness

Method validation is essential to ensure the reliability and accuracy of analytical results. Key parameters evaluated during validation include recovery, LOD, LOQ, linearity, precision, trueness, and robustness. wikisource.orgcertified-laboratories.com

Recovery studies assess the efficiency of the extraction and analytical method in recovering the analyte from the sample matrix. Recoveries for this compound analysis by GC-ECD and GC/MS in soil and corn have been reported between 82.3% and 110.7%. researchgate.netresearchgate.net For HPLC methods, mean recovery percentages around 99.53% for bromoxynil have been reported in simultaneous determination studies. nih.gov

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be detected, though not necessarily quantified accurately. certified-laboratories.comut.ee LOD values for this compound have been reported in the range of 0.005 mg/kg using GC-ECD. researchgate.netresearchgate.net

The Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be both detected and reliably quantified with acceptable accuracy and precision. certified-laboratories.comut.ee LOQ values for this compound by GC-ECD have been reported as 0.005 mg/kg, while for GC/MS they were 0.2 mg/kg in soil and corn. researchgate.netresearchgate.net For HPLC methods analyzing bromoxynil, an LOQ of 5.22 mg/L has been reported. nih.govresearchgate.net

Linearity assesses the proportional relationship between the analyte concentration and the detector response over a defined range. Methods are calibrated daily with working standards over a specific range to establish linearity. cdc.govwikisource.org Excellent linearity, with R² values of 0.992 or higher, has been reported for HPLC methods used in the simultaneous determination of bromoxynil. nih.govresearchgate.net

Precision indicates the agreement among individual measurements of the same homogeneous sample under specified conditions. certified-laboratories.com It can be expressed as repeatability (within-run precision) and reproducibility (between-run precision). Relative standard deviations (RSD) are commonly used to express precision. For GC-ECD analysis of this compound in soil and corn, relative standard deviations of less than 14% have been observed. researchgate.netresearchgate.net In HPLC methods for bromoxynil, precision (RSD %) of 0.06% has been reported. nih.gov Repeatability and reproducibility studies involve analyzing replicate samples. nih.govresearchgate.net

Trueness refers to the closeness of agreement between the average value obtained from a large series of measurements and the true value. certified-laboratories.comut.ee It is often assessed through recovery experiments. ut.ee Mean recovery percentages are used to indicate trueness, with values close to 100% indicating high trueness. nih.govut.ee

Robustness evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. certified-laboratories.com Assessing robustness helps to ensure the reliability of the method under normal usage conditions. Robustness of HPLC methods has been determined by varying parameters such as flow rate and mobile phase ratios. nih.gov

Use of Reference Materials and Standards in Analytical Research

The use of certified reference materials and analytical standards is fundamental in analytical research for the accurate quantification of this compound. sigmaaldrich.commedchemexpress.com Reference standards of this compound with known purity are essential for calibration, method validation, and quality control. cdc.govwikisource.orgsigmaaldrich.com

Calibration curves are generated using a series of working standards prepared from a high-purity analytical standard of this compound. cdc.govwikisource.org These calibration curves are used to determine the concentration of the analyte in unknown samples based on the detector response. cdc.govwikisource.org

Analytical standards are also used in recovery studies by spiking blank matrix samples with known amounts of the standard and determining the percentage recovered through the entire analytical process. researchgate.netresearchgate.net The use of matrix-matched calibration solutions, prepared by adding standards to blank matrix extracts, can help compensate for matrix effects and improve the accuracy of quantification, particularly in complex matrices like soil and plant tissues. researchgate.netresearchgate.net

Reference materials and standards ensure the traceability and comparability of results obtained in different laboratories and studies. lgcstandards.commedchemexpress.com

Herbicide Resistance and Management Strategies Involving Bromoxynil Octanoate

Evolution of Resistance in Weed Populations

The repeated use of herbicides with the same mode of action exerts selective pressure, favoring the survival and reproduction of naturally resistant individuals within a weed population nih.govepa.gov. Over time, these resistant plants can dominate the population, leading to control failures epa.gov. Indicators of potential herbicide resistance include the failure to control a weed species normally susceptible to the herbicide, a spreading patch of uncontrolled plants, or surviving plants mixed with controlled individuals of the same species epa.gov.

Herbicide resistance mechanisms can be broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR) nih.gov. While TSR involves alterations to the herbicide's protein target, NTSR mechanisms are more complex and can involve multiple genes nih.govresearchgate.net. Enhanced metabolism is a significant NTSR mechanism where the weed plant detoxifies the herbicide into less or non-toxic compounds nih.govresearchgate.net.

Cytochrome P450 monooxygenases (P450s) are a major family of enzymes involved in the metabolic detoxification of herbicides in plants researchgate.netnih.gov. Studies have indicated the involvement of P450s in the resistance of certain weed populations to herbicides, including those with different modes of action nih.govsemanticscholar.org. For instance, research on Digitaria sanguinalis (large crabgrass) populations resistant to nicosulfuron (B1678754) (an ALS inhibitor) also showed low levels of resistance to bromoxynil (B128292) octanoate (B1194180) and atrazine (B1667683) (PS II inhibitors), and this resistance was primarily attributed to enhanced metabolism involving P450 enzymes researchgate.netnih.gov. Pretreatment with malathion, a known P450 inhibitor, was shown to alleviate the resistance of D. sanguinalis to nicosulfuron, supporting the role of P450s in this metabolic resistance nih.gov. Similarly, a novel P450 gene, CYP77B34, cloned from tribenuron-methyl-resistant Descurainia sophia, conferred tolerance not only to tribenuron-methyl (B105370) but also to bromoxynil when expressed in Arabidopsis thaliana semanticscholar.org.

Cross-resistance occurs when a weed population resistant to one herbicide is also resistant to other herbicides within the same chemical class or with the same mode of action, even if it hasn't been previously exposed to those herbicides ontario.ca. Multiple resistance, on the other hand, is when a weed population is resistant to herbicides from different herbicide groups with different modes of action ontario.ca.

Studies have observed cross-resistance and multiple resistance patterns involving bromoxynil octanoate. For example, a population of Digitaria sanguinalis resistant to the ALS inhibitor nicosulfuron also exhibited low resistance to the PS II inhibitors this compound and atrazine researchgate.netnih.gov. This indicates a multiple resistance pattern where resistance to one herbicide group (Group 2, ALS inhibitors) is combined with resistance to another group (Group 6, Nitriles, and Group 5, Triazines) ontario.ca. Another study on chlorsulfuron-resistant chickweed (Stellaria media) found that the resistant population was only partially controlled by a mixture of bromoxynil and ioxynil (B1672095) in field trials, suggesting potential cross-resistance or reduced susceptibility nzpps.org.

Transgenic Approaches for Bromoxynil Resistance in Crops (e.g., bxn gene expression)

Genetic engineering has been utilized to develop herbicide-resistant crops as a strategy for weed management. The bxn gene, isolated from the soil bacterium Klebsiella ozaenae (now Klebsiella pneumoniae subsp. ozaenae), encodes a specific nitrilase enzyme that detoxifies bromoxynil by converting it to 3,5-dibromo-4-hydroxybenzoic acid, a non-phytotoxic metabolite nih.govresearchgate.netutm.my.

Introducing and expressing the bxn gene in crops confers resistance to bromoxynil nih.govresearchgate.net. This approach allows for the use of bromoxynil for post-emergence weed control in transgenic crops that would otherwise be susceptible to the herbicide taylorfrancis.comnih.gov. Transgenic tobacco plants expressing the bxn gene demonstrated resistance to high levels of a commercial bromoxynil formulation nih.govutm.mygenscript.com. Similarly, transgenic potato clones with the bxn gene showed significantly higher resistance to bromoxynil compared to untransformed control plants, attributed to the rapid metabolism of bromoxynil by the nitrilase enzyme researchgate.netutm.my. The bxn gene has also been successfully introduced into other crops like cotton and subterranean clover to confer bromoxynil resistance taylorfrancis.comresearchgate.net.

Synergistic and Antagonistic Interactions of this compound in Herbicide Mixtures

Herbicide mixtures are commonly used to broaden the spectrum of weed control, improve efficacy, and manage the evolution of herbicide resistance hb-p.com. When this compound is combined with other herbicides, the interaction between the compounds can be synergistic (the combined effect is greater than the sum of individual effects), antagonistic (the combined effect is less than expected), or additive google.com.

Mixing bromoxynil with other herbicides can enhance weed control efficacy, particularly against perennial weeds and to improve the consistency of controlling annual weeds under suboptimal conditions tandfonline.com. Mixtures of bromoxynil with phenoxyalkanoic herbicides like MCPA, 2,4-D, mecoprop (B166265), or dichlorprop (B359615) have been shown to improve the control of various weed species tandfonline.com. For instance, mixtures with MCPA are particularly effective against species like Fumaria spp., Galeopsis spp., Lamium spp., and certain resistant Cruciferae species tandfonline.com. The addition of the iso-octyl ester of MCPA to this compound has been noted as particularly effective for controlling Polygonum aviculare tandfonline.com. Mixtures with mecoprop or dichlorprop have improved the control of Galium aparine and Stellaria media, especially in overwintered plants in winter cereals tandfonline.com.

Research has also explored the efficacy of this compound in mixtures with other herbicide classes. A study evaluating herbicide options for naked oats found that a mixture of 40% this compound plus MCPA-sodium provided effective weed control and improved grain yield compared to the control researchgate.net. Another study investigating herbicidal combinations containing bicyclopyrone, this compound, and pyridine (B92270) carboxylic acid herbicides found synergistic interactions against certain weeds in corn fields, broadening the weed control spectrum and potentially reducing resistance risk google.com.

However, the efficacy of this compound in mixtures can vary depending on the co-applied herbicide and the weed species. In a study on weed control in Tagetes erecta fields, fomesafen (B1673529) showed significantly greater reduction rates in broad-leaved weed density and fresh weight compared to treatments using this compound and carfentrazone-ethyl (B33137) at one experimental site mdpi.com. At another site, this compound and carfentrazone-ethyl were significantly less effective against broad-leaved weeds in terms of fresh weight control efficacy than fomesafen mdpi.com.

The environmental fate of this compound involves processes such as hydrolysis, photolytic degradation, and microbially-mediated degradation nih.govrayfull.com. This compound is rapidly degraded in soil and water nih.govcanada.ca. Its half-life in sandy loam soil was reported to be 2 days, with CO2 as a major degradation product nih.govrayfull.com. In soil photolysis experiments, it degraded with a half-life of 2.6 days nih.gov. This compound also hydrolyzes readily to bromoxynil in aqueous environments, particularly at alkaline pH canada.cacanada.caepa.gov.

The influence of this compound in mixtures on the environmental fate and microbial degradation of co-applied herbicides is an area of research. Microbial communities play a vital role in the biodegradation of pollutants, including herbicides nih.gov. Studies have shown that interspecies metabolic interactions within microbial consortia can drive efficient degradation of this compound nih.govresearchgate.net. For example, a consortium of Acinetobacter sp. AG3 and Bacillus sp. R45 mineralized this compound with higher efficiency than either strain individually, with degradation and growth enhancements driven by metabolic interactions nih.gov.

While the degradation of this compound itself is relatively rapid, the presence of other herbicides in a mixture could potentially influence the microbial communities and their ability to degrade the co-applied compounds. Research on the impact of a herbicide combination of bromoxynil and prosulfuron (B166686) on soil microorganisms indicated reversible stimulatory/inhibitory effects on soil microorganisms, with a long-lasting negative action on dehydrogenase activity researchgate.net. The magnitude of these effects depended on the herbicide mixture concentrations researchgate.net. This suggests that herbicide mixtures containing this compound could potentially alter microbial activity and community structure, which in turn might influence the degradation rates of other herbicides present in the mixture.

Toxicological and Developmental Research of Bromoxynil Octanoate Excluding Dosage/administration

Absorption, Distribution, and Excretion Studies in Mammalian Models

Studies in mammalian models, particularly Sprague-Dawley rats, indicate that bromoxynil (B128292) octanoate (B1194180) is moderately absorbed after oral administration, with peak plasma concentrations of radioactivity occurring 7 to 10 hours after dosing. nih.gov The absorption and subsequent metabolic processes are largely consistent regardless of the specific dosing regimen. nih.govnih.gov Dermal uptake studies in rats have also been conducted, showing absorption of the octanoate ester. nih.govnih.gov

Once absorbed, bromoxynil octanoate undergoes rapid and nearly complete conversion to its primary metabolite, bromoxynil phenol (B47542), through ester hydrolysis. nih.govnih.gov This metabolic conversion is a critical aspect of its toxicokinetics. In tissues, the only chemical species identified is bromoxynil phenol; no this compound itself has been detected in these tissues. nih.gov

The excretion of the compound is primarily through urine. nih.gov In male rats, approximately 84-89% of the administered radioactivity is excreted in the urine within 7 days, while in females, this figure is 76-80%. nih.govresearchgate.net The urine contains free and conjugated bromoxynil phenol, with no parent this compound present. nih.gov Fecal excretion accounts for a smaller portion, around 6-10% in both sexes. nih.govresearchgate.net Interestingly, some unchanged this compound has been identified in the feces, suggesting that not all of the ingested compound is absorbed from the gastrointestinal tract. nih.gov

Following absorption, radioactivity is widely distributed throughout most tissues in the body. nih.govnih.gov The highest concentrations have been consistently observed in the blood, plasma, liver, kidneys, and thyroid, with tissue levels of radioactivity generally being higher in females than in males. nih.govijcrr.com Despite this wide distribution, there is no evidence of significant long-term retention in tissues. nih.govwa.gov Most of the administered dose is eliminated from the body within 7 days. nih.govnih.govwa.gov

TissueObserved Concentration LevelKey Findings
Blood/PlasmaHighAmong the tissues with the highest concentrations of radioactivity. nih.govijcrr.com
LiverHighA primary site of accumulation and a target organ for toxicity. nih.govijcrr.comregulations.gov
KidneysHighHigh concentrations are consistent with its primary role in urinary excretion. nih.govijcrr.com
ThyroidHighNotably high concentrations observed, particularly in female models. nih.gov
General TissuesLow (long-term)No significant retention was observed in tissues after 7 days. nih.govwa.gov

Specific Target Organ Toxicity Research (e.g., Liver, Testicular Tissue)

Research has identified specific organs that are primary targets for bromoxynil toxicity, with the liver being a consistent target across multiple studies and species. regulations.gov More recent research has also focused on testicular tissue, revealing specific molecular pathways affected by this compound exposure. nih.gov

Exposure to this compound has been shown to induce oxidative stress in testicular tissue. nih.gov This is characterized by a significant increase in markers of cellular damage, such as malondialdehyde (MDA), nitric oxide (NO), and hydrogen peroxide (H₂O₂). nih.gov Concurrently, a significant decrease in the levels of key antioxidant markers was observed. nih.gov This depletion of the cellular antioxidant defense system includes enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione S-transferase (GST), as well as the antioxidant molecule glutathione (GSH). nih.gov This imbalance between the production of reactive oxygen species and the ability of the biological system to detoxify them leads to cellular damage. nih.govresearchgate.net

Parameter CategorySpecific MarkerObserved Effect of BO Exposure
Oxidative Stress MarkersMalondialdehyde (MDA)Significant Increase nih.gov
Nitric Oxide (NO)Significant Increase nih.gov
Hydrogen Peroxide (H₂O₂)Significant Increase nih.gov
Antioxidant MarkersSuperoxide Dismutase (SOD)Significant Decrease nih.gov
Catalase (CAT)Significant Decrease nih.gov
Glutathione Peroxidase (GPx)Significant Decrease nih.gov
Glutathione S-transferase (GST)Significant Decrease nih.gov
Glutathione (GSH)Significant Decrease nih.gov

The testicular toxicity induced by this compound is mediated through the modulation of specific signaling pathways related to inflammation and apoptosis (programmed cell death). nih.gov Studies have demonstrated that exposure to the compound leads to the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response. nih.gov This is evidenced by an increase in the inflammatory markers NF-ĸB-p65 and Interleukin-18 (IL-18). nih.gov

Furthermore, this compound triggers apoptotic pathways. nih.gov There is a notable increase in the content of caspase-9 and caspase-3, which are critical executioner enzymes in the apoptotic cascade. nih.gov Gene expression analysis reinforces these findings, showing increased expression of NF-ĸB-p65, Tumor Necrosis Factor-alpha (TNF-α), Bax (a pro-apoptotic protein), and Caspase-3. nih.gov Conversely, the expression of Bcl-2, an anti-apoptotic protein, is significantly decreased, further shifting the cellular balance towards apoptosis. nih.gov

PathwayMarkerType of MarkerObserved Effect of BO Exposure
InflammationNF-ĸB-p65Inflammatory Protein/GeneSignificant Increase nih.gov
IL-18Inflammatory ProteinSignificant Increase nih.gov
TNF-αInflammatory GeneSignificant Increase nih.gov
ApoptosisCaspase-9Apoptotic ProteinSignificant Increase nih.gov
Caspase-3Apoptotic Protein/GeneSignificant Increase nih.gov
BaxPro-Apoptotic GeneSignificant Increase nih.gov
Bcl-2Anti-Apoptotic GeneSignificant Decrease nih.gov

Developmental and Reproductive Toxicity Studies

Bromoxynil and its octanoate ester are recognized as developmental toxicants based on a robust database of studies in multiple animal species. regulations.govepa.govgovinfo.gov The most sensitive and consistently observed developmental effect across studies in rats, mice, and rabbits is an increased incidence of supernumerary ribs (the formation of extra ribs). regulations.govgovinfo.govoup.compublications.gc.ca This effect has been noted to occur at dose levels below those that cause overt maternal toxicity. govinfo.gov

Other developmental effects have been observed at higher exposure levels. These include decreased fetal body weights, unossified caudal vertebrae, and delayed development, manifested as delayed eye opening. regulations.govgovinfo.gov In a dermal developmental toxicity study with rats, a dose-related increase in supernumerary ribs was also observed. epa.gov The consistency of these findings across different species and routes of exposure underscores the potential for this compound to interfere with normal fetal development. regulations.govnih.gov

Observed Developmental Effects (e.g., Supernumerary Ribs, Delayed Fetal Growth, Non-Specific Malformations)

Developmental toxicity studies across multiple animal species have identified consistent effects following exposure to bromoxynil and its octanoate ester. The most sensitive and consistently observed indicator of developmental toxicity is the increased incidence of supernumerary ribs (extra ribs), which has been noted in rats, mice, and rabbits following both oral and dermal exposure. regulations.govwa.gov

In a dermal developmental toxicity study in pregnant rats, this compound was associated with a dose-related increase in the incidence of supernumerary (14th) ribs. researchgate.net Similarly, studies in rats and mice treated orally with bromoxynil phenol or this compound also showed an increased incidence of supernumerary ribs in fetuses. researchgate.net At higher exposure levels, other developmental effects such as reduced fetal weight have been observed. researchgate.netapparentag.com.au While supernumerary ribs are the most prominent finding, other malformations were not typically induced at lower dose levels. researchgate.net

Table 1: Summary of Developmental Effects of Bromoxynil and its Octanoate Ester

SpeciesCompound FormRoute of ExposureObserved Developmental EffectsCitation
RatThis compoundDermalIncreased incidence of supernumerary ribs, reduced fetal weights (at higher doses). researchgate.net
RatBromoxynil phenol & octanoateOralIncreased incidence of supernumerary ribs. researchgate.net
MouseBromoxynil phenolOralIncreased incidence of supernumerary ribs, lower fetal weight (at higher doses). researchgate.net
RabbitBromoxynilOral / DermalSupernumerary ribs. regulations.govwa.gov

Maternal Toxicity Correlation with Developmental Outcomes

A significant finding from toxicological research is that bromoxynil phenol and this compound can induce developmental effects at exposure levels below those that cause observable toxicity in the mother animal. regulations.gov The induction of supernumerary ribs, the most sensitive developmental endpoint, has been observed at or below the No Observed Adverse Effect Level (NOAEL) for maternal toxicity in studies with rats and rabbits. wa.gov This demonstrates a clear quantitative susceptibility, indicating that the developing fetus is more sensitive to the effects of the chemical than the maternal system. wa.gov

In some studies, maternal effects such as transient decreases in body weight gain and increased liver weights were observed, but often at dose levels where developmental effects like supernumerary ribs were already apparent. researchgate.net

Reproductive Toxicity Assessment (e.g., litter size, pup weight)

The toxicological database for bromoxynil includes assessments of reproductive toxicity. regulations.gov In a multi-generational study, female rats fed bromoxynil showed no changes in reproduction. apparentag.com.auorst.edu A study focusing on male fertility, where male rats were exposed to high doses of this compound applied to the skin, found no effect on mating or fertility indices, pre- and post-implantation loss, or litter size. wa.gov

Mutagenicity and Carcinogenicity Assessments

Evaluation in In Vitro and In Vivo Test Systems

An evaluation of multiple mutagenicity studies has concluded that bromoxynil is not a mutagen and shows no evidence of genotoxicity in in vivo (whole animal) test systems. wa.govresearchgate.net The majority of in vitro (cellular) and in vivo tests have been negative. regulations.gov

However, one in vitro study, a mouse lymphoma cell forward mutation assay, returned a positive genotoxic response. This positive result was observed only in the presence of an external metabolic activation system (S-9 mix), which simulates how a substance might be processed in the liver. The same assay was negative without metabolic activation. regulations.gov In contrast, another in vitro test, the Chinese hamster ovary (CHO)/HGPRT locus cell assay, was negative. regulations.gov

Table 2: Summary of Genotoxicity/Mutagenicity Assays for Bromoxynil

Assay TypeTest SystemMetabolic ActivationResultCitation
Gene MutationMouse Lymphoma CellsWith S-9Positive regulations.gov
Gene MutationMouse Lymphoma CellsWithout S-9Negative regulations.gov
Gene MutationChinese Hamster Ovary (CHO) CellsNot specifiedNegative regulations.gov
Overall AssessmentMultiple In Vivo SystemsN/ANegative wa.govresearchgate.net

Liver Tumorigenesis and Proposed Mechanisms (Relevance to Humans)

Chronic toxicity studies have shown that the liver is a primary target organ for bromoxynil toxicity. regulations.gov In long-term studies with rodents, an increased incidence of liver tumors (hepatocellular tumors) was observed, particularly in male mice. regulations.govwa.gov Based on these findings, the U.S. Environmental Protection Agency (EPA) has classified bromoxynil phenol as a "Group C, possible human carcinogen". regulations.govepa.gov

Because bromoxynil is not considered genotoxic in vivo, the observed liver tumors are thought to arise through a non-genotoxic mechanism. For many non-genotoxic chemicals that cause rodent liver tumors, a proposed mode of action involves the activation of nuclear receptors in the liver, such as the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). nih.govnih.gov Activation of these receptors can lead to increased cell proliferation, which in turn can promote the growth of tumors. nih.gov However, there are significant species differences in these pathways, and it is a subject of ongoing scientific debate whether the CAR/PXR-mediated mode of action for liver tumors in rodents is relevant for human cancer risk assessment. nih.govnih.gov

Endocrine Disrupting Chemical (EDC) Properties Research

Bromoxynil is considered to be an endocrine-disrupting chemical (EDC). herts.ac.ukherts.ac.uk The toxicological database for the compound includes endpoints that are susceptible to endocrine influence, such as effects on the weight of endocrine-related organs and estrus cyclicity. regulations.gov

Evidence suggests a potential interaction with the thyroid system. Studies in rats have shown that radioactivity from administered bromoxynil can accumulate in the thyroid gland, with higher concentrations observed in females. nih.gov Furthermore, bromoxynil has been included in broader epidemiological research investigating potential links between pesticide exposure and thyroid health outcomes. beyondpesticides.org Pesticides as a class of chemicals have been shown to potentially interfere with thyroid function through mechanisms such as inhibiting iodine uptake. beyondpesticides.org

Environmental Remediation and Risk Mitigation Strategies for Bromoxynil Octanoate

Bioremediation Approaches for Contaminated Environments

Bioremediation presents a promising and environmentally compatible approach for the detoxification of environments contaminated with bromoxynil (B128292) octanoate (B1194180). This strategy harnesses the metabolic capabilities of microorganisms to degrade the herbicide into less harmful substances. The effectiveness of bioremediation is contingent on several factors, including the presence of suitable microbial strains and the optimization of environmental conditions to support their growth and enzymatic activity.

The isolation and application of specific microbial strains with the ability to degrade bromoxynil octanoate are central to successful bioremediation. Research has identified several bacteria capable of utilizing this herbicide as a source of carbon and nitrogen, thereby breaking it down.

One notable example is the bacterium Acinetobacter sp. strain XB2, which was isolated from soil contaminated with herbicides. nih.gov This strain has demonstrated high efficiency in degrading this compound, using it as its sole carbon source. nih.gov In laboratory settings, Acinetobacter sp. XB2 was able to completely degrade 100 mg/l of this compound within 72 hours. nih.gov The proposed degradation pathway by this strain involves the initial cleavage of the ester bond to form bromoxynil. nih.gov Subsequently, the nitrile group is hydrolyzed to form 3,5-dibromo-4-hydroxybenzoic acid, which is then debrominated to 3-bromo-4-hydroxybenzoic acid. nih.gov Inoculating soil with this strain has been shown to significantly increase the degradation rate of the herbicide compared to non-inoculated soil. nih.gov

While research has focused on specific strains like Acinetobacter sp., the broader scientific literature suggests that various soil microbes have the potential to degrade benzonitrile (B105546) herbicides like bromoxynil. For instance, a strain of Klebsiella ozaenae has been identified that can use bromoxynil as a nitrogen source. Additionally, studies on the related compound ioxynil (B1672095) octanoate have identified other bacterial strains, such as Lysinibacillus boronitolerans and Bacillus cereus, which are effective degraders. unesp.br These findings suggest that a diverse range of microorganisms could be explored for their efficacy in remediating sites contaminated with this compound. researchgate.netnih.gov The use of microbial communities, rather than single strains, is also being investigated to enhance the robustness and efficiency of bioremediation in complex environmental matrices. researchgate.netnih.gov

Table 1: Microbial Strains with Demonstrated Degradation Capability for Benzonitrile Herbicides

Microbial Strain Target Compound Key Findings
Acinetobacter sp. XB2 This compound Degraded 100 mg/l in 72 hours; used as sole carbon source. nih.gov
Klebsiella ozaenae Bromoxynil Utilized the herbicide as a nitrogen source.
Lysinibacillus boronitolerans MLH-31 Ioxynil octanoate Achieved 97% degradation over 7 days in batch-resting cells experiment. unesp.br
Bacillus cereus MLH-61 Ioxynil octanoate Degraded 75% of the compound within 7 days. unesp.br

The efficiency of microbial degradation of this compound is significantly influenced by environmental parameters such as pH and temperature. Creating optimal conditions for the degrading microorganisms is crucial for maximizing the remediation rate.

For the Acinetobacter sp. strain XB2, the optimal conditions for both growth and degradation of this compound have been determined to be a pH of 7.0 and a temperature of 30°C. nih.gov Deviations from these optimal values can lead to a reduction in metabolic activity and, consequently, a slower degradation of the herbicide. This highlights the importance of site-specific assessments and potential adjustments to the environmental conditions to facilitate effective bioremediation. While the focus has been on specific strains, it is generally understood that neutral to slightly alkaline pH and mesophilic temperatures are often favorable for the microbial degradation of many organic pollutants.

Table 2: Optimal Bioremediation Conditions for Acinetobacter sp. XB2

Parameter Optimal Value
pH 7.0 nih.gov
Temperature 30°C nih.gov

Photodegradation Enhancement Techniques

Photodegradation is another important process that contributes to the breakdown of this compound in the environment. This process involves the decomposition of the chemical compound by light, particularly ultraviolet (UV) radiation from the sun. The octanoate ester of bromoxynil is known to undergo rapid photolysis in water. canada.ca

Research has shown that the presence of certain naturally occurring substances in water can enhance the photodegradation of the parent compound, bromoxynil. For example, iron(III) and manganese(II) ions, which are common in natural waters, can increase the rate of photodegradation, especially at a lower pH where iron(III) is more photochemically active. nih.gov Conversely, the presence of carbonates and bicarbonates can decrease photolysis rates. nih.gov

To enhance photodegradation, techniques can be explored that increase the exposure of the contaminant to light or introduce photosensitizers. One area of research has investigated the photodegradation of bromoxynil adsorbed on silica (B1680970) nanoparticles as a mimic for natural suspended particles. nih.govresearchgate.net While immobilization on these particles was found to lower the direct photolysis quantum yield, it also affected the interaction with reactive oxygen species. nih.govresearchgate.net Further research into advanced oxidation processes, which involve the generation of highly reactive hydroxyl radicals, could lead to more effective photodegradation enhancement techniques for this compound.

Risk Assessment Frameworks and Regulatory Science

The use of this compound is governed by comprehensive risk assessment frameworks established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and Health Canada's Pest Management Regulatory Agency (PMRA). These frameworks are designed to evaluate potential risks to human health and the environment to ensure that the use of the pesticide does not lead to unreasonable adverse effects.

Human health risk assessments for this compound are conducted based on the understanding that it rapidly converts to the parent compound, bromoxynil (phenol), in mammals. regulations.govfederalregister.gov Therefore, the risk assessment considers exposure to the active bromoxynil species. regulations.gov

Aggregate Exposure and Dietary Risk: Aggregate risk assessment considers all potential sources of exposure to a single pesticide, including dietary intake from food and drinking water, as well as residential and other non-occupational sources. publications.gc.ca Since there are no registered residential uses for bromoxynil, the aggregate risk is primarily driven by dietary exposure. regulations.gov The EPA and PMRA conduct both acute (short-term) and chronic (long-term) dietary risk assessments. publications.gc.caregulations.gov These assessments use data on pesticide residues in food commodities and water, combined with food consumption data. publications.gc.caregulations.gov For bromoxynil, the chronic dietary exposure for the general U.S. population and all population subgroups has been estimated to be well below the level of concern, at less than 1% of the chronic Population Adjusted Dose (cPAD). regulations.gov The aggregate cancer risk from food and drinking water is also considered to be below the EPA's level of concern. regulations.gov

Non-Occupational Spray Drift: Non-occupational exposure can also occur from spray drift, which is the off-target movement of pesticides during application. regulations.gov Risk assessments evaluate the potential exposure to bystanders at the edge of a treated field. For bromoxynil, the estimated dermal risk to adults from spray drift from both aerial and ground boom applications is not considered to be of concern. regulations.gov

Regulatory agencies establish tolerances, or maximum residue limits (MRLs), for bromoxynil in various food commodities to ensure that dietary exposure remains within safe limits. federalregister.gov These risk assessments are periodically reviewed and updated as new scientific data becomes available. epa.gov

Table 3: Summary of Human Health Risk Assessment Components for Bromoxynil

Risk Assessment Component Key Considerations Findings
Aggregate Risk Considers dietary (food and water) and non-occupational exposures. regulations.govpublications.gc.ca Equivalent to dietary risk as there are no residential uses. regulations.gov
Acute Dietary Risk Potential for effects from a single exposure. federalregister.govregulations.gov Within acceptable limits. regulations.gov
Chronic Dietary Risk Long-term exposure through diet. federalregister.govregulations.gov Below the level of concern (<1% of cPAD for the general U.S. population). regulations.gov
Cancer Risk Potential for carcinogenicity from dietary exposure. regulations.gov Below the EPA's level of concern (1.5 x 10-6 for the general U.S. population). regulations.gov
Non-Occupational Spray Drift Exposure to bystanders from off-target application. regulations.gov Dermal risk estimates are not of concern. regulations.gov

Ecological Risk Assessments (e.g., Tiered Approaches, Endangered Species Considerations)

Ecological risk assessments for this compound are systematic processes designed to evaluate the potential adverse effects on non-target organisms and ecosystems. These assessments integrate environmental exposure data with ecotoxicology information to estimate risk. publications.gc.ca Due to the rapid environmental conversion of this compound and other esters to bromoxynil phenol (B47542), risk assessments are often based on exposure to the phenol form. epa.govregulations.gov

A tiered approach is commonly employed in these assessments. This methodology begins with a conservative, simplified screening level (Tier 1) and progresses to more complex, realistic assessments (higher tiers) if initial screenings indicate a potential risk.

Tier 1 Assessment: This initial screening uses conservative assumptions to identify potential risks. For example, a Tier 1 assessment for birds exposed to this compound indicated a low acute risk for all representative uses. nih.gov However, it identified a high long-term risk for large herbivorous birds in cereal crops and medium herbivorous birds in maize. nih.gov Similarly, a high acute risk was identified for small herbivorous mammals in maize at this tier. nih.gov

Higher-Tier Assessments: If a Tier 1 screening suggests a potential for adverse effects, a more refined assessment is conducted. This may involve using more realistic exposure models, incorporating specific data like the half-life of residues from field trials, or focusing on specific focal species identified through field studies. nih.govepa.gov For instance, risk assessments can be refined using Tier 2 values, which serve as effective screens to demonstrate that the risk is below the level of concern. epa.gov

Endangered Species Considerations

A critical component of the ecological risk assessment is the evaluation of potential impacts on threatened and endangered species. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) conduct comprehensive assessments for these vulnerable populations. regulations.gov

As a result, the EPA anticipates that specific use limitations for this compound may be necessary to protect endangered and threatened species. epa.gov This often involves consultation with other agencies, such as the Fish and Wildlife Service, to define these limitations, which may include generic label statements directing users to county-specific restrictions. epa.govregulations.gov

The following table summarizes key ecotoxicity findings for this compound, which inform the risk assessment process.

Ecotoxicity of this compound

Organism GroupToxicity LevelSpecific FindingsReference
MammalsModerately to Highly ToxicAcute Oral LD50 (Rat): 238-400 mg/kg. Risk ranges from medium to high due to developmental effects. wa.gov
BirdsSlightly to Moderately ToxicAcute Oral LD50 (Bobwhite Quail): 148 mg/kg. Acute Oral LD50 (Mallard Duck): 2050 mg/kg. Overall risk expected to be low. epa.govwa.gov
Freshwater FishHighly to Very Highly Toxic96-hr LC50 (Rainbow Trout): 0.05-0.1 mg/L. 96-hr LC50 (Bluegill Sunfish): 0.053 mg/L. Acute risk is expected to be low; chronic risk is minimal. epa.govwa.gov
Freshwater InvertebratesVery Highly Toxic48-hr EC50 (Daphnia magna): 0.096 mg/L. 48-hr EC50 (Daphnia pulex): 0.011 mg/L. Overall acute risk is expected to be medium. epa.govwa.gov
PlantsModerately ToxicRisk to terrestrial and semi-aquatic plants is expected to be medium. epa.gov

Regulatory Decision-Making and Reregistration Processes

The regulatory oversight of pesticides like this compound is a continuous process involving initial registration, periodic reviews, and reregistration to ensure they meet current scientific and safety standards.

In the United States, pesticides first registered before November 1, 1984, are required to be reregistered by the EPA. epa.gov This process ensures that older pesticides meet the more stringent standards set by modern regulations, such as the Food Quality Protection Act (FQPA) of 1996. epa.govepa.gov The reregistration process for bromoxynil (case 2070) included bromoxynil phenol and its octanoate and heptanoate (B1214049) esters. epa.gov

The EPA's reregistration eligibility decision (RED) process involves a thorough review of a complete set of studies on human health and environmental effects. epa.gov Based on this review, the Agency determines if the pesticide can be used without posing unreasonable risks to human health or the environment. epa.gov For bromoxynil, the EPA concluded in its 1998 RED that products containing it were eligible for reregistration, provided that registrants implemented all requirements set forth in the decision document. epa.govepa.gov

Regulatory decision-making is an evolving process. For example, Canada's Pest Management Regulatory Agency (PMRA) initiated a special review of bromoxynil based on a 2000 decision by Norway to prohibit its use due to health and environmental concerns. publications.gc.ca The PMRA's evaluation concluded that under the current conditions of use in Canada, the potential risks to human health and non-target aquatic organisms were acceptable. publications.gc.ca However, the agency proposed updates to label statements regarding aquatic toxicity and runoff to meet current standards. publications.gc.ca

The registration review program in the U.S. mandates that each registered pesticide be reviewed every 15 years to account for changes in scientific knowledge and practices. regulations.gov This ongoing review ensures that all registered pesticides continue to meet the statutory standard for registration under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). regulations.gov As part of this process, the agency may require new data to confirm its risk assessments, such as additional studies on ecological effects or environmental fate. regulations.govepa.gov

The following table lists the chemical compounds mentioned in this article.

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